molecular formula C18H14ClFN4 B11213018 7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Chloro-6-fluorophenyl)-5-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11213018
M. Wt: 340.8 g/mol
InChI Key: FKKRMRRHOYICRY-UHFFFAOYSA-N
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Description

“7-(2-CHLORO-6-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might involve:

    Starting Materials: 2-chloro-6-fluoroaniline and 4-methylbenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under reflux conditions in the presence of a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions could target the triazolopyrimidine core or the aromatic rings.

    Substitution: Halogen atoms (chlorine and fluorine) on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazolopyrimidines can act as ligands in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Enzyme Inhibition: These compounds may inhibit specific enzymes, making them useful in biochemical research.

    Cell Signaling: Potential modulators of cell signaling pathways.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases like cancer, inflammation, and infections.

Industry

    Agriculture: Possible use as agrochemicals for pest control.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorophenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(2-Fluorophenyl)-5-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring might confer unique electronic properties and biological activities compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C18H14ClFN4

Molecular Weight

340.8 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14ClFN4/c1-11-5-7-12(8-6-11)15-9-16(24-18(23-15)21-10-22-24)17-13(19)3-2-4-14(17)20/h2-10,16H,1H3,(H,21,22,23)

InChI Key

FKKRMRRHOYICRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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